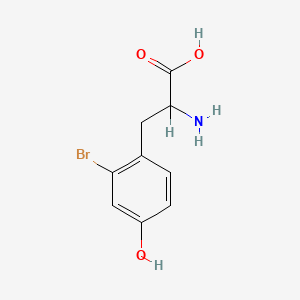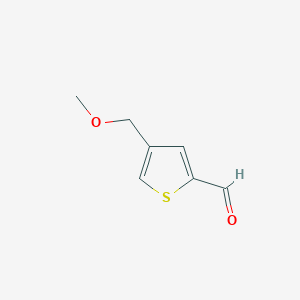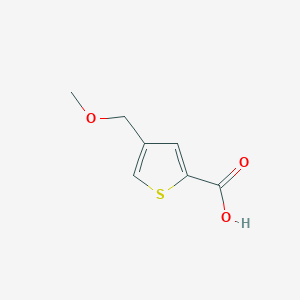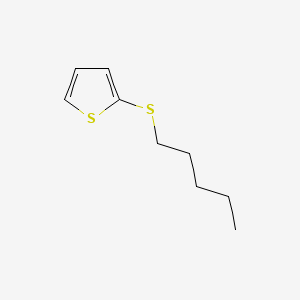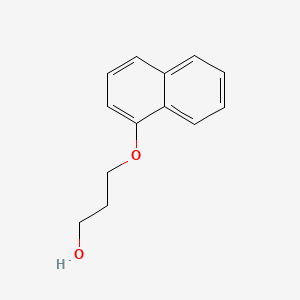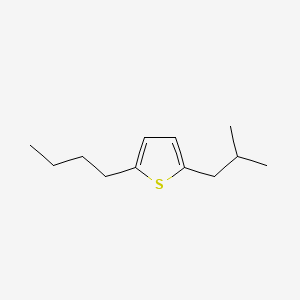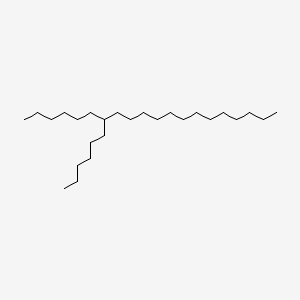
7-Hexylicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a long-chain alkane, which means it consists entirely of carbon and hydrogen atoms arranged in a straight chain
Méthodes De Préparation
The synthesis of 7-Hexylicosane can be achieved through various methods. One common synthetic route involves the coupling of smaller hydrocarbon fragments under controlled conditions. For instance, the reaction between hexylmagnesium bromide and eicosyl bromide in the presence of a catalyst can yield this compound . Industrial production methods often involve the use of petrochemical processes where crude oil fractions are refined and subjected to catalytic reactions to produce long-chain alkanes like this compound .
Analyse Des Réactions Chimiques
7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or heat.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .
Applications De Recherche Scientifique
7-Hexylicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Long-chain hydrocarbons like this compound are studied for their role in biological membranes and as pheromones in certain insect species.
Medicine: Research into the potential use of long-chain hydrocarbons in drug delivery systems is ongoing.
Industry: It is used in the production of lubricants, waxes, and as a standard in chromatographic analysis.
Mécanisme D'action
The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
7-Hexylicosane can be compared to other long-chain alkanes such as:
Hexacosane (C26H54): Similar in structure but differs in the position of the hexyl group.
Octacosane (C28H58): Longer chain length, resulting in different physical properties.
Docosane (C22H46): Shorter chain length, leading to lower melting and boiling points.
The uniqueness of this compound lies in its specific chain length and the position of the hexyl group, which can influence its physical and chemical properties .
Propriétés
IUPAC Name |
7-hexylicosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUJYJPNVXXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303359 |
Source


|
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55333-99-8 |
Source


|
| Record name | 7-n-Hexyleicosane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
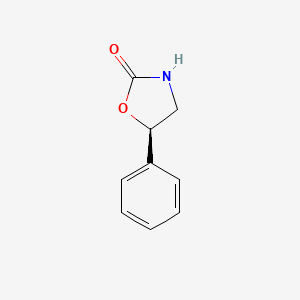
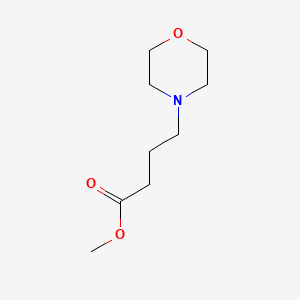
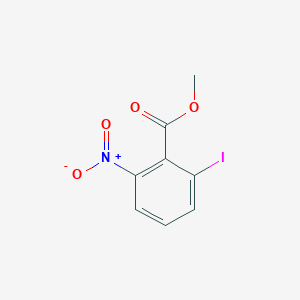
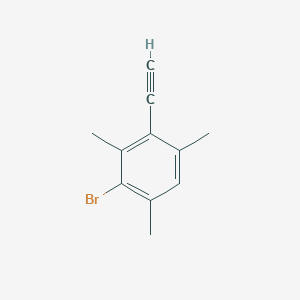
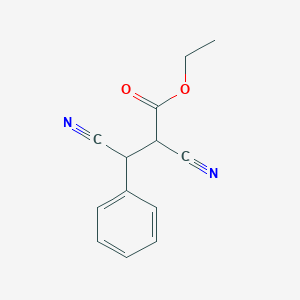

![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)
